[4-(Benzyloxy)phenyl](pyridin-2-yl)methanol
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Overview
Description
4-(Benzyloxy)phenylmethanol is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a pyridin-2-ylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenylmethanol typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a phenol derivative under basic conditions.
Coupling with Pyridine Derivative: The phenyl ring with the benzyloxy group is then coupled with a pyridine derivative using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.
Reduction: The final step involves the reduction of the intermediate product to yield 4-(Benzyloxy)phenylmethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
4-(Benzyloxy)phenylmethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxy)phenylmethanol
- 4-(Ethoxy)phenylmethanol
- 4-(Propoxy)phenylmethanol
Uniqueness
4-(Benzyloxy)phenylmethanol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
33455-93-5 |
---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C19H17NO2/c21-19(18-8-4-5-13-20-18)16-9-11-17(12-10-16)22-14-15-6-2-1-3-7-15/h1-13,19,21H,14H2 |
InChI Key |
YOILQUBEESMTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=N3)O |
Origin of Product |
United States |
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